Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Overview
Description
“Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid” is a complex organic compound. It contains a Boc-protected amino group, a propionic acid group, and a 2,3-dimethoxy-phenyl group . The Boc group is a common protecting group in organic synthesis, used to protect amines from unwanted reactions .
Molecular Structure Analysis
The molecular structure of “Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid” can be inferred from its name. It contains a Boc-protected amino group, a propionic acid group, and a 2,3-dimethoxy-phenyl group . The exact structure would need to be confirmed by techniques such as NMR spectroscopy or X-ray crystallography.Scientific Research Applications
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Synthesis of BODIPY Dyes
- Field : Bioanalytical Chemistry
- Application : Phenyl boronic acid (PBA) containing BODIPY dyes are used as functional and modular fluorescent tools for the tethering of the glycan domain of antibodies .
- Method : The synthesis of a series of modular and functional PBA-BODIPY dyes is achieved by merging the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
- Results : The potential bioanalytical applicability of these tools was assessed by measuring the binding to glycan chains of antibodies by a Quartz Crystal Microbalance (QCM) .
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Synthesis of Biaryl Motifs
- Field : Pharmaceutical Chemistry
- Application : Arylboronic acids are used in the synthesis of biaryl motifs, which are common structures in pharmaceutical compounds .
- Method : The synthesis involves a Suzuki–Miyaura coupling, where the arylboronic acid reacts with an aryl chloride in the presence of a palladium catalyst .
- Results : This method has been used in the large-scale manufacture of pharmaceuticals. For example, more than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
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Synthesis of Modular and Functional PBA-BODIPY Dyes
- Field : Bioanalytical Chemistry
- Application : Phenyl boronic acid (PBA) containing BODIPY dyes are synthesized as functional and modular fluorescent tools for the tethering of the glycan domain of antibodies .
- Method : The synthesis involves the merge of the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety .
- Results : The potential bioanalytical applicability of these tools was assessed by measuring the binding to glycan chains of antibodies by a Quartz Crystal Microbalance (QCM) .
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Synthesis of Antihypertensive Drug, Losartan
- Field : Pharmaceutical Chemistry
- Application : Arylboronic acids are used in the synthesis of the antihypertensive drug, Losartan .
- Method : The synthesis involves a Suzuki–Miyaura coupling, where the arylboronic acid reacts with an aryl chloride in the presence of a palladium catalyst .
- Results : More than 1000 tonnes per year of Losartan are manufactured, with the arylboronic acid/aryl chloride coupling as a key step .
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Synthesis of ABT-963
- Field : Pharmaceutical Chemistry
- Application : Arylboronic acids are used in the multi-kilogram scale preparation of ABT-963 .
- Method : The synthesis involves a Suzuki–Miyaura coupling, where the arylboronic acid reacts with an aryl chloride in the presence of a palladium catalyst .
- Results : ABT-963 is prepared on a multi-kilogram scale using this method .
properties
IUPAC Name |
(3R)-3-(2,3-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-13(18)19)10-7-6-8-12(21-4)14(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWARYCUBBJWKQ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C(=CC=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375909 | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid | |
CAS RN |
500788-92-1 | |
Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500788-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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